α,α-Difluoro Substitution Lowers Carboxylic Acid pKₐ Relative to Non-Fluorinated Analog
The gem‑difluoro motif is a well‑established carboxylic acid bioisostere that reduces pKₐ and improves membrane permeability. The target compound 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid exhibits a predicted pKₐ of 1.8 ± 0.2, compared to 4.3 ± 0.2 for the non‑fluorinated analog 2-(4-ethyl-1,3-thiazol-2-yl)acetic acid [1]. This ~2.5 log‑unit increase in acidity directly enhances solubility at physiological pH (7.4) and can strengthen ionic interactions with basic residues in target proteins.
| Evidence Dimension | Predicted acid dissociation constant (pKₐ) of the carboxylic acid moiety |
|---|---|
| Target Compound Data | pKₐ = 1.8 ± 0.2 |
| Comparator Or Baseline | 2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid (non‑fluorinated), pKₐ = 4.3 ± 0.2 |
| Quantified Difference | ΔpKₐ ≈ -2.5 log units (more acidic) |
| Conditions | Predicted using ChemAxon MarvinSketch / Chemicalize platform; aqueous, 25°C |
Why This Matters
The lower pKₐ favors deprotonation in physiologic media, improving aqueous solubility and enabling stronger electrostatic interactions with basic protein pockets, a critical factor for fragment‑based screening libraries.
- [1] ChemAxon / Chemicalize. Predicted pKₐ values for 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid and 2-(4-ethyl-1,3-thiazol-2-yl)acetic acid generated via MarvinSketch plugin. Accessed via PubChem computed properties. View Source
